3-(2-Furyl)-5-((3-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole

Description

Structure and Key Features

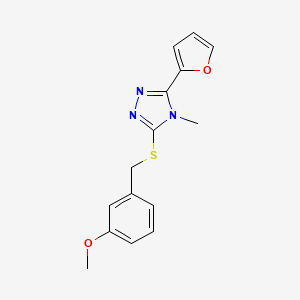

3-(2-Furyl)-5-((3-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 3, 4, and 4. The 3-position bears a 2-furyl group, the 4-position a methyl group, and the 5-position a thioether-linked 3-methoxybenzyl moiety. The furyl and methoxybenzyl groups contribute to its aromatic and electronic properties, while the thioether linkage enhances metabolic stability compared to oxygen or nitrogen analogs .

Thiol intermediate preparation: Reaction of 4-methyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol with sodium hydroxide and 3-methoxybenzyl chloride in a polar solvent (e.g., DMF) under basic conditions .

Purification: Typically via medium-pressure liquid chromatography (MPLC) or recrystallization, yielding moderate to high purity (>95%) .

Properties

IUPAC Name |

3-(furan-2-yl)-5-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-18-14(13-7-4-8-20-13)16-17-15(18)21-10-11-5-3-6-12(9-11)19-2/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRGPKNQDNZTNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC2=CC(=CC=C2)OC)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678554-12-6 | |

| Record name | 3-(2-FURYL)-5-((3-METHOXYBENZYL)THIO)-4-METHYL-4H-1,2,4-TRIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-5-((3-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

Introduction of the Furyl Group: The furyl group can be introduced through a nucleophilic substitution reaction using a suitable furyl halide.

Attachment of the Methoxybenzylthio Group: This step involves the reaction of the triazole intermediate with 3-methoxybenzyl chloride in the presence of a base such as sodium hydride.

Methylation: The final step is the methylation of the triazole ring, which can be achieved using methyl iodide and a strong base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-5-((3-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole can undergo various types of chemical reactions, including:

Oxidation: The furyl group can be oxidized to form furyl ketones or furyl alcohols.

Reduction: The triazole ring can be reduced to form dihydrotriazoles.

Substitution: The methoxybenzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Furyl ketones or furyl alcohols.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-(2-Furyl)-5-((3-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-5-((3-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furyl and methoxybenzylthio groups can enhance its binding affinity and specificity for these targets, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Comparative Insights

Substituent Effects on Bioactivity

- Thioether Linkage : The presence of a benzylthio group (e.g., 3-methoxybenzylthio in the target compound) is critical for metabolic stability and receptor binding. For example, replacing sulfur with oxygen in analogous compounds reduces anticonvulsant activity by ~40% .

- Electron-Withdrawing Groups : Compounds with nitro (e.g., Compound 80 ) or chloro substituents (e.g., Compound 18 ) exhibit enhanced antimicrobial and antitumor activities due to increased electrophilicity .

Synthetic Efficiency

- Yields for triazole-thioether derivatives range from 38% (Compound 33 ) to 74% (Compound 18 ), influenced by steric hindrance and reaction conditions. The target compound’s synthesis would likely require optimization of the 3-methoxybenzyl chloride coupling step .

Physicochemical Properties Melting Points: Bulky substituents (e.g., octynylpyridine in Compound 18) lower melting points (92–95°C), whereas polar groups (e.g., sulfonyl in Compound 33) increase them (120°C) .

Biological Performance The 3-methoxybenzylthio moiety in the target compound shares structural similarity with Compound 9 (), which showed potent anticonvulsant activity (ED₅₀: 1.14 µmol/kg). Compared to Compound 18 (antitubercular IC₅₀: 0.8 µM), the target compound’s furyl group may enhance selectivity for bacterial enzymes due to π-π stacking interactions .

Biological Activity

3-(2-Furyl)-5-((3-methoxybenzyl)thio)-4-methyl-4H-1,2,4-triazole (CAS Number: 678554-12-6) is a heterocyclic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and antifungal agent. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O2S. Its structure features a triazole ring substituted with a furyl group and a methoxybenzyl thioether moiety, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H15N3O2S |

| CAS Number | 678554-12-6 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with various biological targets. The triazole ring is known for its ability to inhibit specific enzymes and receptors, which is crucial for its antimicrobial effects. The presence of the furyl and methoxybenzyl groups enhances binding affinity to these targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in the synthesis of nucleic acids or proteins in pathogens.

- Cytokine Modulation : It has been observed to influence cytokine release in immune cells, potentially reducing inflammation.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

A study reported that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 µM against multiple pathogens .

Antifungal Activity

The compound also displays promising antifungal properties. It has been tested against fungi such as Candida albicans and Aspergillus flavus, showing effective inhibition comparable to established antifungal agents like fluconazole .

Case Studies

-

Evaluation in Peripheral Blood Mononuclear Cells (PBMCs) :

In a study evaluating the toxicity and antiproliferative effects of triazole derivatives on PBMCs, it was found that compounds similar to 3-(2-Furyl)-5-((3-methoxybenzyl)thio)-4-methyl exhibited low toxicity at concentrations up to 100 µg/mL. Notably, they significantly reduced TNF-α production by about 44–60% in stimulated cells . -

Structure-Activity Relationship (SAR) Analysis :

A comprehensive SAR analysis indicated that modifications on the triazole ring and substituent groups greatly influence biological activity. For example, the presence of electron-donating groups on the phenyl ring was associated with enhanced antimicrobial efficacy .

Q & A

Basic Research Question

- 1H/13C NMR : Assigns substituent environments (e.g., furyl protons at δ 6.2–7.4 ppm, methoxybenzyl signals at δ 3.8 ppm) .

- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ expected for C16H16N4O2S: 352.10) .

- HPLC : Validates purity (>99% using C18 columns with acetonitrile/water gradients) .

- IR Spectroscopy : Identifies functional groups (e.g., S–C stretch at 600–700 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .

How can microwave-assisted synthesis techniques be applied to improve the efficiency of synthesizing this triazole derivative?

Advanced Research Question

Microwave synthesis reduces reaction times from hours to minutes. Key parameters:

- Temperature : 165°C ensures rapid activation without decomposition .

- Pressure : 12.2 bar stabilizes volatile reagents .

- Reaction Time : 45 minutes achieves >95% conversion .

- Advantages : Enhanced reproducibility, reduced side products, and scalability for high-throughput pipelines .

What strategies are recommended for resolving contradictions in reported biological activity data for structurally similar 1,2,4-triazole derivatives?

Advanced Research Question

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. nitro groups on antimicrobial potency) .

- Assay Standardization : Use consistent cell lines (e.g., SW480 for cytotoxicity) and controls (e.g., DMEM + 5% FBS) to minimize variability .

- Meta-Analysis : Cross-reference pharmacological data from multiple studies to identify outliers or dose-dependent trends .

What are the key considerations in designing biological assays to evaluate the antimicrobial potential of this compound?

Basic Research Question

- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans) .

- Concentration Range : Use 0.1–100 µM doses to determine MIC (minimum inhibitory concentration) .

- Solubility : Prepare stock solutions in DMSO (<1% v/v) to avoid solvent toxicity .

- Positive Controls : Include standard antibiotics (e.g., ciprofloxacin) for baseline comparison .

How can computational methods like molecular docking be integrated with experimental data to predict the pharmacological profile of this compound?

Advanced Research Question

- Target Identification : Dock the compound into enzymes (e.g., M. tuberculosis CYP121) using AutoDock Vina to predict binding affinities .

- Pharmacokinetics : Use SwissADME to estimate logP (lipophilicity), bioavailability, and metabolic stability .

- Validation : Correlate docking scores (e.g., ΔG < -7 kcal/mol) with experimental IC50 values from enzyme inhibition assays .

How can substituent modifications on the triazole core enhance selectivity for specific biological targets?

Advanced Research Question

- Electron-Withdrawing Groups : Nitro or halogens (e.g., Cl, F) improve interactions with hydrophobic enzyme pockets .

- Methoxy Groups : Enhance membrane permeability via increased lipophilicity .

- Thioether Linkers : Improve metabolic stability compared to oxygen/selenium analogs .

What are the challenges in crystallizing this compound, and how can they be addressed?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.